molecular formula C20H24N4O3 B11006518 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide

Cat. No.: B11006518
M. Wt: 368.4 g/mol
InChI Key: OPANUAPXBUCZGU-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include methanesulfonyl chloride and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
  • 3-methoxy-1,2-oxazol-5-yl)methanamine
  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione

Uniqueness

Its structural complexity and versatility make it a valuable compound for various research and industrial purposes .

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that oxazole-based compounds had IC50 values ranging from 2.76 µM to 9.27 µM against multiple human tumor cell lines, including ovarian and renal cancers .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell LineIC50 Value (µM)
Compound AHeLa (Cervical)5.0
Compound BCaCo-2 (Colon)3.5
Compound COVXF 899 (Ovarian)2.76
Compound DPXF 1752 (Mesothelioma)9.27

Anti-inflammatory Properties

The presence of the oxazole ring in the compound suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

The proposed mechanism of action for the anticancer activity involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, studies have indicated that oxazole derivatives can modulate the activity of protein kinases involved in tumor growth .

Case Studies

  • Case Study on Ovarian Cancer : A derivative of the target compound was tested against ovarian cancer cells (OVXF 899). The derivative exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a therapeutic candidate .
  • In Vivo Studies : Further investigations into the in vivo efficacy of similar compounds revealed promising results in animal models, where significant tumor reduction was observed following treatment with oxazole derivatives .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]propanamide

InChI

InChI=1S/C20H24N4O3/c1-13-18(14(2)24(3)22-13)11-15-5-7-16(8-6-15)21-19(25)10-9-17-12-20(26-4)23-27-17/h5-8,12H,9-11H2,1-4H3,(H,21,25)

InChI Key

OPANUAPXBUCZGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

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